molecular formula C25H18Cl2N2O4 B2525581 4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE CAS No. 380476-35-7

4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE

Cat. No.: B2525581
CAS No.: 380476-35-7
M. Wt: 481.33
InChI Key: QCSHFLVTCROPTL-UHFFFAOYSA-N
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Description

4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N2O4/c1-15-3-6-17(7-4-15)25(31)33-22-8-5-16(10-23(22)32-2)9-18(14-28)24(30)29-21-12-19(26)11-20(27)13-21/h3-13H,1-2H3,(H,29,30)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSHFLVTCROPTL-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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